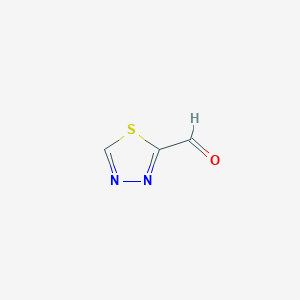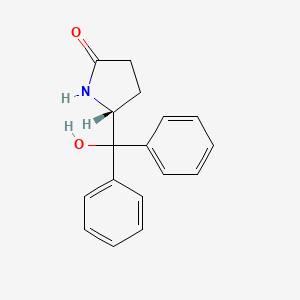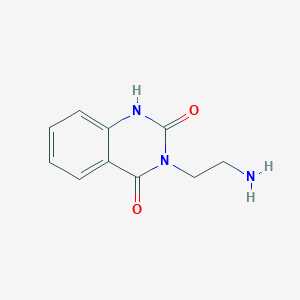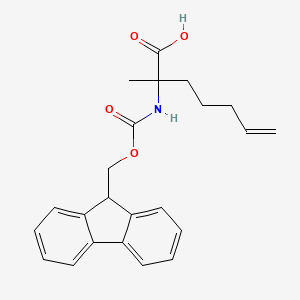
1,3,4-Thiadiazole-2-carbaldehyde
Übersicht
Beschreibung
1,3,4-Thiadiazole-2-carbaldehyde is a chemical compound with the molecular formula C3H2N2OS and a molecular weight of 114.13 . It is used in laboratory chemicals .
Synthesis Analysis
1,3,4-Thiadiazole derivatives can be synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones .Molecular Structure Analysis
The InChI code for 1,3,4-Thiadiazole-2-carbaldehyde is 1S/C3H2N2OS/c6-1-3-5-4-2-7-3/h1-2H . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives have been found to exhibit various biological activities, including antibacterial activity . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones results in the formation of 1,3,4-thiadiazole derivatives .Physical And Chemical Properties Analysis
1,3,4-Thiadiazole-2-carbaldehyde has a predicted boiling point of 231.9±23.0 °C and a predicted density of 1.481±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Anticancer Agent Development
1,3,4-Thiadiazole derivatives have been synthesized and evaluated for their cytotoxic effects on multiple human cancer cell lines . These include hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7). Among all synthesized compounds, compound 8d showed potent anti-cancer activities with GI 50 values of 2.98, 2.85, and 2.53 μM against MCF-7, A549, and HepG-2 cell lines respectively .
Molecular Docking
Molecular modelling studies have spotlighted the anchoring role of 1,3,4-substituted-thiadiazole moiety in bonding and hydrophobic interaction with the key amino acid residues . This makes it a promising starting point for further development of best anti-cancer agents.
Chemical Synthesis
1,3,4-Thiadiazole-2-carbaldehyde is used in the synthesis of various chemical compounds . It’s a versatile scaffold for drug discovery due to its significant chemical properties and diverse pharmacological actions .
Optical Activity Study
2-Phenyl-1,3,4-thiadiazole derivatives have been studied for their optical activity . This makes them useful in the field of optoelectronics.
Inhibitory Activity against SHP1
2-Phenyl-1,3,4-thiadiazole derivatives have been studied for their inhibitory activity against SHP1 . SHP1 is a protein tyrosine phosphatase involved in various cellular processes, including cell growth, differentiation, mitotic cycle, and oncogenic transformation.
Drug Discovery
1,3,4-Thiadiazole is a versatile scaffold for drug discovery . Its significant chemical properties and diverse pharmacological actions highlight its potential as a structural scaffold for the development of novel therapeutic agents .
Wirkmechanismus
Target of Action
1,3,4-Thiadiazole-2-carbaldehyde, like other 1,3,4-thiadiazole derivatives, is known to interact with various biomolecules, including proteins and DNA .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interfere with dna synthesis, consequently inhibiting replication of both human tumor and bacterial cells . This suggests that 1,3,4-Thiadiazole-2-carbaldehyde may also interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-thiadiazole derivatives, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial activities , it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
The presence of the =n-c-s moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are thought to contribute to low toxicity and in vivo stability , which could potentially impact the bioavailability of 1,3,4-Thiadiazole-2-carbaldehyde.
Result of Action
Given the broad range of biological activities associated with 1,3,4-thiadiazole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular level.
Action Environment
It is known that the biological activities of 1,3,4-thiadiazole derivatives are based on certain structural features, such as the presence of the =n-c-s moiety and strong aromaticity of the ring . Therefore, any environmental factors that could potentially affect these structural features could also influence the compound’s action, efficacy, and stability.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
While specific future directions for 1,3,4-Thiadiazole-2-carbaldehyde were not found in the retrieved papers, there is ongoing research into the synthesis and biological activity of 1,3,4-thiadiazole derivatives . These compounds have potential applications in the development of new pesticides with novel structures and unique mechanisms of action .
Eigenschaften
IUPAC Name |
1,3,4-thiadiazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2OS/c6-1-3-5-4-2-7-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTIRLFDCHFIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Thiadiazole-2-carbaldehyde | |
CAS RN |
144876-24-4 | |
| Record name | 1,3,4-thiadiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Diethyl 2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-4,5-dicarboxylate](/img/structure/B3240813.png)



![1-[2-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B3240846.png)
![2-Trityl-1H-benzo[d]imidazole](/img/structure/B3240864.png)


![1,1,1-Trifluoro-N-(4-oxido-2,6-bis(2,4,6-triisopropylphenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide](/img/structure/B3240882.png)

